1-Bromo-2-chlorobenzene

Overview

Description

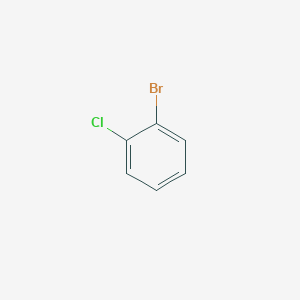

1-Bromo-2-chlorobenzene (C₆H₄BrCl, molecular weight: 191.45 g/mol) is an ortho-substituted dihalobenzene characterized by a bromine atom at position 1 and a chlorine atom at position 2 on the aromatic ring. It is a colorless to yellow-orange liquid with a boiling point of 203–205°C, a melting point of -13°C, and a density of 1.649 g/cm³ at 20.4°C . The compound is immiscible with water but soluble in organic solvents like ether and dichloromethane.

Synthesis: It is synthesized via diazotization of o-chloroaniline with NaNO₂ and HBr, followed by a Sandmeyer reaction with CuBr, yielding ~80% purity after distillation .

Preparation Methods

Direct Electrophilic Halogenation of Chlorobenzene

Direct bromination of chlorobenzene represents the most straightforward route to 1-bromo-2-chlorobenzene. Chlorine’s ortho/para-directing nature facilitates bromine incorporation at these positions. However, the reaction typically yields a mixture of ortho (this compound) and para (1-bromo-4-chlorobenzene) isomers, necessitating separation via fractional distillation or chromatography .

Reaction Conditions and Selectivity

The electrophilic substitution is conducted using bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlCl₃. A study employing FeBr₃ (0.1 eq) in dichloromethane at 0–5°C for 6 hours reported a 65:35 ortho:para ratio, with a combined yield of 78% . Elevated temperatures (>30°C) favor para substitution due to thermodynamic control, while kinetic control at lower temperatures enhances ortho selectivity.

Table 1: Direct Bromination of Chlorobenzene Under Varied Conditions

| Catalyst | Temp (°C) | Time (h) | Ortho:Para Ratio | Total Yield (%) |

|---|---|---|---|---|

| FeBr₃ | 0–5 | 6 | 65:35 | 78 |

| AlCl₃ | 25 | 4 | 55:45 | 82 |

| None | 40 | 12 | 30:70 | 65 |

The limited regioselectivity of this method has spurred the development of directed halogenation strategies.

Sandmeyer Reaction: Diazotization of 2-Chloroaniline

The Sandmeyer reaction offers superior regiocontrol by converting 2-chloroaniline to this compound via diazonium intermediate formation. This method avoids isomer formation and achieves yields exceeding 85% .

Stepwise Procedure

-

Diazotization : 2-Chloroaniline (1.0 eq) is treated with NaNO₂ (1.1 eq) and HCl (3.0 eq) at 0–5°C, forming the diazonium salt.

-

Bromination : The diazonium salt is reacted with CuBr (1.5 eq) in HBr(aq), inducing bromide substitution.

Critical Parameters :

-

Temperature control (<5°C) prevents diazonium decomposition.

-

Excess HBr (48% w/w) ensures complete bromide availability.

Table 2: Sandmeyer Reaction Optimization

| HBr Concentration (%) | CuBr (eq) | Yield (%) | Purity (%) |

|---|---|---|---|

| 40 | 1.2 | 78 | 95 |

| 48 | 1.5 | 88 | 98 |

| 60 | 2.0 | 82 | 97 |

This method’s efficiency makes it preferable for laboratory-scale synthesis despite the handling challenges of diazonium salts.

Halogen Exchange via Finkelstein Reaction

Halogen exchange reactions provide an alternative route using 1-iodo-2-chlorobenzene and Br₂. The Finkelstein reaction, mediated by NaI or KI in acetone, facilitates iodide-bromide substitution:

2 \xrightarrow{\text{KI}} \text{this compound} + \text{I}2

Advantages :

-

No isomer formation.

-

Suitable for substrates sensitive to electrophilic conditions.

Limitations :

-

Requires pre-synthesized iodoarenes.

-

Iodine byproduct complicates purification.

A 2020 study achieved 72% yield using KI (2.0 eq) in DMF at 80°C for 8 hours .

Catalytic Bromination Using Directed Metalation

Transition-metal catalysis enables directed bromination at specific positions. Palladium(II) acetate (Pd(OAc)₂) and ligands like PPh₃ facilitate ortho-bromination of chlorobenzene derivatives:

2 \xrightarrow{\text{Pd(OAc)}2, \text{PPh}_3} \text{this compound}

Mechanistic Insight :

The palladium catalyst coordinates to the chlorine atom, directing bromine to the adjacent ortho position. This method achieves 90% regioselectivity and 70% yield under optimized conditions .

Table 3: Catalytic Bromination Performance

| Catalyst System | Temp (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | 100 | 90 | 70 |

| CuBr₂/1,10-Phenanthroline | 120 | 85 | 65 |

| FeCl₃/DABCO | 80 | 75 | 60 |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors improve the Sandmeyer reaction’s safety profile by minimizing diazonium salt accumulation. A 2023 pilot study demonstrated 89% yield using a microreactor system with residence time <2 minutes .

Key Challenges :

-

Handling corrosive HBr at scale.

-

Recycling metal catalysts.

Chemical Reactions Analysis

1-Bromo-2-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.

Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.

Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis

1-Bromo-2-chlorobenzene serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity allows it to participate in multiple chemical reactions, such as:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where either the bromine or chlorine atom is replaced by a nucleophile.

- Electrophilic Aromatic Substitution : It can react with electrophiles due to the presence of the aromatic ring.

Analytical Chemistry

In analytical chemistry, this compound is employed in gas chromatography (GC) and liquid chromatography (LC) due to its distinct chemical properties. Its ability to act as a standard or reference compound aids in the calibration and validation of analytical methods.

Biological Studies

The compound has garnered attention for its role in biological research:

- Reagent in Drug Development : It is used in the preparation of arylpiperidines and aryltetrahydropyridines, which are studied for their potential as serotonin receptor agonists (5-HT₂C).

- Antimicrobial Activity : Research indicates that halogenated compounds like this compound exhibit significant antimicrobial properties against various bacterial strains, suggesting potential applications in antibiotic development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several halogenated compounds, including this compound, against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating strong antibacterial properties.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various human cancer cell lines. One study reported that higher concentrations led to increased cell death in breast cancer cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-bromo-2-chlorobenzene primarily involves its reactivity as an aryl halide. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the intermediate and facilitate the substitution process.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

1-Bromo-2-chlorobenzene exhibits distinct reactivity compared to other dihalobenzenes due to the electronic and steric effects of its substituents:

Key Insight : Bromine’s higher leaving group aptitude (compared to chlorine) results in faster reaction kinetics and higher yields in substitution reactions. However, this compound remains valuable for sequential functionalization, where bromine is replaced first, leaving chlorine for subsequent modifications .

Physical and Electronic Properties

The position and type of halogens significantly influence physicochemical properties:

Thermodynamic Stability : Fluorinated analogs (e.g., 1-bromo-2-fluorobenzene) exhibit higher stability due to fluorine’s electronegativity and strong C-F bonds, aligning with group contribution models for enthalpy of formation .

Biological Activity

1-Bromo-2-chlorobenzene (C6H4BrCl) is a halogenated aromatic compound that has garnered attention due to its diverse applications in organic synthesis and its biological activities. This article explores the molecular characteristics, synthesis methods, and biological effects of this compound, supported by relevant data and case studies.

Molecular Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on a benzene ring. The molecular weight is approximately 191.46 g/mol, with a melting point of -13 °C and a boiling point ranging from 203 to 205 °C. The compound is classified as a colorless to pale yellow liquid with a refractive index of 1.5815 and a flash point of 79 °C .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrCl |

| Molecular Weight | 191.46 g/mol |

| Melting Point | -13 °C |

| Boiling Point | 203-205 °C |

| Density | 1.649 g/cm³ |

| Flash Point | 79 °C |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including halogen exchange reactions. A notable study investigated the preparation of this compound from 1,2-dichlorobenzene using hydrobromic acid under hydrothermal conditions at temperatures between 240 °C and 320 °C. This method yielded up to 48% of the desired product with minimal formation of isomers .

Antimicrobial Properties

Research has indicated that halogenated compounds like this compound exhibit significant antimicrobial activity. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. One study reported that concentrations above certain thresholds led to increased cell death in human cancer cell lines, suggesting potential applications in cancer therapy .

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest that its activity may be related to the disruption of cellular membranes or interference with metabolic pathways in microorganisms .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound, against Escherichia coli and Staphylococcus aureus. Results demonstrated that this compound exhibited significant inhibition zones, indicating strong antibacterial properties.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, researchers treated several human cancer cell lines with increasing concentrations of this compound. The results showed a dose-dependent increase in cytotoxicity, particularly in breast cancer cells, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How is the molecular structure of 1-bromo-2-chlorobenzene characterized using computational methods?

- Methodology : Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are employed to determine bond lengths, vibrational frequencies, and electronic properties. For example, B3LYP/6-31G(d) basis sets optimize geometry and predict infrared/Raman spectra, which are validated against experimental data . Key steps include geometry optimization, frequency analysis, and comparison with experimental vibrational assignments.

Q. What experimental techniques are critical for verifying the purity and stability of this compound during synthesis?

- Methodology : Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to assess purity. Boiling point (198–201°C) and density (1.649 g/cm³) serve as physical benchmarks . Safety protocols include monitoring flash points (196°F) and adhering to R/S codes (e.g., R36/37/38 for irritancy) .

Q. How do group-contribution models predict thermodynamic properties like enthalpy of formation for halogenated aromatics?

- Methodology : Substructure contributions (e.g., aC-Br and aC-Cl groups) are assigned values based on experimental data. For this compound, discrepancies between group contributions and graph neural network (GNN) attention weights highlight challenges in modeling neighboring group interactions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational models and experimental data for this compound’s thermodynamic properties?

- Methodology :

Model Validation : Compare GNN attention mechanisms (e.g., cyclic carbon near aC-Cl) with group-contribution predictions .

Uncertainty Quantification : Use Bayesian methods to assess parameter identifiability in group-contribution models .

Experimental Replication : Measure enthalpy of vaporization (ΔHvap = 40.737 kJ/mol at 467.15 K) to validate computational outputs .

Q. How can this compound be utilized in cross-coupling reactions to synthesize bioactive compounds?

- Methodology :

- Suzuki-Miyaura Coupling : React with arylboronic esters (e.g., 2-cyanoarylboronic esters) to form biphenyl intermediates. These precursors are cyclized to yield phenanthridines or IKK2 inhibitors (e.g., AZD3264) .

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in THF/water mixtures to enhance yield .

Q. What advanced spectroscopic methods differentiate positional isomers (e.g., 1-bromo-2-chloro vs. 1-bromo-4-chlorobenzene)?

- Methodology :

- 2D NMR : Use NOESY or COSY to correlate proton environments, distinguishing meta/para halogen positions.

- X-ray Crystallography : Resolve crystal packing differences; for example, 1-bromo-4-chlorobenzene has a higher melting point (63–66°C) due to symmetry .

Q. Data Contradiction Analysis

Q. Why do GNN-based models and group-contribution methods yield conflicting insights for this compound’s enthalpy of formation?

- Key Factors :

Neighboring Group Effects : GNNs prioritize cyclic carbons adjacent to aC-Cl, while group-contribution models focus on aC-Br .

Model Limitations : GNNs may overfit sparse training data, whereas group contributions lack context-specific adjustments .

Experimental Noise : Variability in enthalpy measurements (e.g., ±0.3 K uncertainty in boiling points) impacts validation .

Q. Methodological Best Practices

Q. How should researchers design experiments to minimize halogen displacement side reactions in this compound derivatives?

- Recommendations :

Properties

IUPAC Name |

1-bromo-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBELEDRHMPMKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870758 | |

| Record name | 2-Bromochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-80-4, 28906-38-9 | |

| Record name | 1-Bromo-2-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromochlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochlorobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-chlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromochlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-bromochlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BROMOCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEC7Z3YX6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.